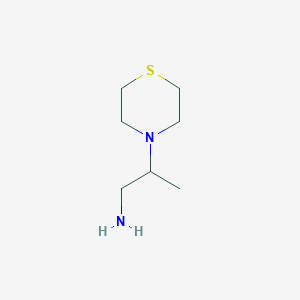

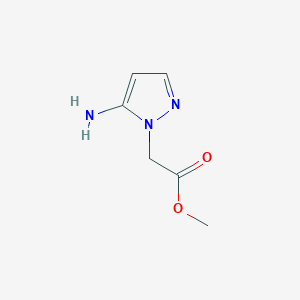

![molecular formula C7H6N2S B1370289 Thieno[2,3-b]pyridin-5-amine CAS No. 21344-28-5](/img/structure/B1370289.png)

Thieno[2,3-b]pyridin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

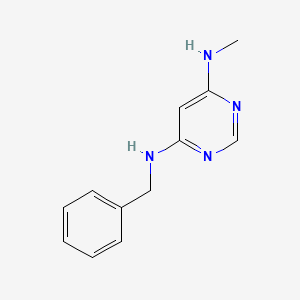

Thieno[2,3-b]pyridin-5-amine is a heterocyclic compound with the molecular formula C7H6N2S . It is an important class of compounds due to its pharmacological and biological utility .

Synthesis Analysis

There are several methods for the synthesis of this compound. One approach involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Another method involves a multicomponent synthesis starting from compounds through a 3-cyanopyridine-2-thiolate intermediate .Molecular Structure Analysis

The molecular structure of this compound is based on a pyridine scaffold, which is a basic heterocyclic organic compound. Pyridine is a bioisostere of benzene with one carbon displaced by a nitrogen atom .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with 4-(chloromethyl)-5-hydroxycoumarins in the presence of a base to produce pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .科学的研究の応用

Anti-Proliferative Activities

Thieno[2,3-b]pyridines have been studied extensively for their potent anti-proliferative properties against various human cancer cell lines. Research has explored strategies to improve the aqueous solubility of these compounds while retaining their anti-proliferative actions. The introduction of polar groups such as alcohols, ketones, and substituted amine groups to the alkyl ring has been found effective. A particular thieno[2,3-b]pyridine variant, with improved solubility and potent inhibition of cancer cell growth, has been discovered, offering a promising lead for future research in this domain (Haverkate et al., 2021).

Synthesis and Chemical Properties

The microwave-assisted synthesis of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine has been explored, yielding these compounds in fair to good yields. This method highlights a flexible approach to producing these derivatives, which are crucial intermediates in pharmaceutical and chemical research (Ankati & Biehl, 2010).

Heterocyclic Synthesis

Thieno[2,3-b]pyridine-2-carboxylate has been utilized to construct various new heterocyclic systems, demonstrating its versatility in synthesizing biologically active compounds. This includes the synthesis of compounds like thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives, further expanding the chemical space and potential applications of thieno[2,3-b]pyridine-based compounds (Madkour et al., 2010).

Dyes and Pigments

Thieno[2,3-b]pyridine derivatives have been synthesized and applied as disperse dyes, showcasing their potential in textile applications. These dyes have been applied to polyester fibers, with their spectral characteristics and fastness properties being measured, indicating their viability in industrial dyeing processes (Ho, 2005).

作用機序

Target of Action

Thieno[2,3-b]pyridine derivatives, including Thieno[2,3-b]pyridin-5-amine, are known to have a wide range of pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Pim-1 kinase is a type of enzyme that plays a crucial role in cell survival, proliferation, and differentiation. By inhibiting this enzyme, this compound can potentially control the growth of cancer cells.

Mode of Action

It is believed to interact with its targets (like pim-1 kinase) and modulate their activity, leading to changes in cellular processes such as cell survival and proliferation

Biochemical Pathways

This compound, as a Pim-1 kinase inhibitor, likely affects the pathways associated with this enzyme. Pim-1 kinase is involved in several signaling pathways that regulate cell survival and proliferation. By inhibiting Pim-1 kinase, this compound could potentially disrupt these pathways, leading to the inhibition of cell growth .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The primary result of this compound’s action is the inhibition of cell growth, due to its activity as a Pim-1 kinase inhibitor . This could potentially lead to the death of cancer cells, making this compound a potential candidate for anticancer therapy .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could impact its effectiveness due to potential drug-drug interactions. Additionally, factors such as pH and temperature could potentially affect its stability .

将来の方向性

Thieno[2,3-b]pyridin-5-amine and its derivatives have shown significant potential in various fields, especially in medicinal chemistry due to their wide range of pharmacological activities . Future research may focus on synthesizing new this compound derivatives and studying their potential applications in medicine .

特性

IUPAC Name |

thieno[2,3-b]pyridin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-6-3-5-1-2-10-7(5)9-4-6/h1-4H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEKBRVMNZKCOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=C(C=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618403 |

Source

|

| Record name | Thieno[2,3-b]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21344-28-5 |

Source

|

| Record name | Thieno[2,3-b]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thieno[2.3-b]pyridin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

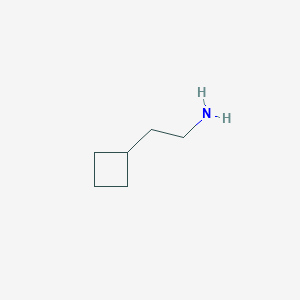

![1-[(Butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370228.png)

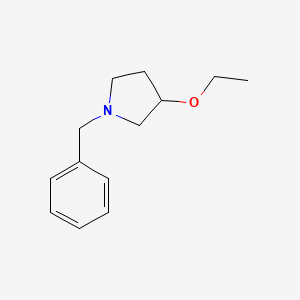

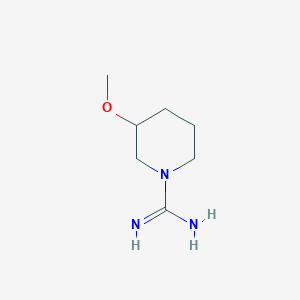

![[1-(2-Phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B1370232.png)

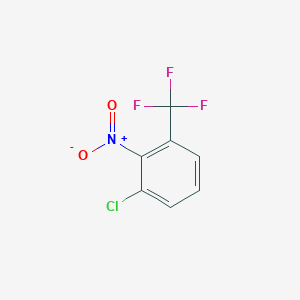

![1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1370236.png)

![2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B1370241.png)